molecular formula C17H22N2O6 B11538211 2-Methoxyethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11538211
M. Wt: 350.4 g/mol
InChI Key: BTKRIFONLVCTFG-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea.

    Condensation Reaction: The first step involves a Biginelli reaction, where 3,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea are condensed in the presence of an acid catalyst like hydrochloric acid or acetic acid to form the tetrahydropyrimidine core.

    Esterification: The resulting product is then esterified with methoxyethanol in the presence of a strong acid like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.

Major Products

    Oxidation: Products include 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Products include alcohol derivatives of the tetrahydropyrimidine ring.

    Substitution: Products include nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Biology

The tetrahydropyrimidine core is found in many biologically active compounds, suggesting potential applications in drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Medicine

Due to its structural similarity to known bioactive molecules, this compound could be explored for therapeutic applications. Research may focus on its potential as a lead compound for developing new drugs.

Industry

In material science, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The tetrahydropyrimidine ring can mimic natural substrates, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, 2-Methoxyethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate offers unique properties due to the presence of the methoxyethyl ester group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2O6

Molecular Weight

350.4 g/mol

IUPAC Name

2-methoxyethyl 4-(3,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O6/c1-10-14(16(20)25-6-5-22-2)15(19-17(21)18-10)11-7-12(23-3)9-13(8-11)24-4/h7-9,15H,5-6H2,1-4H3,(H2,18,19,21)

InChI Key

BTKRIFONLVCTFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC(=C2)OC)OC)C(=O)OCCOC

Origin of Product

United States

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